2-Bromo-4-hydroxynicotinaldehyde CAS number
2-Bromo-4-hydroxynicotinaldehyde CAS number
An In-Depth Technical Guide to 2-Bromo-4-hydroxynicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxynicotinaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's core physicochemical properties, provides a detailed, scientifically-grounded protocol for its synthesis, discusses its potential applications as a pharmaceutical intermediate, and outlines essential safety and handling procedures. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.
Compound Profile and Physicochemical Properties
2-Bromo-4-hydroxynicotinaldehyde is a substituted pyridine derivative featuring three key functional groups: a bromine atom, a hydroxyl group, and an aldehyde. This trifunctional architecture makes it a versatile synthon for constructing more complex molecular scaffolds. Its unique electronic and steric properties, conferred by the pyridine ring and its substituents, are pivotal for its reactivity and potential biological activity.
The definitive Chemical Abstracts Service (CAS) number for this compound is 1289132-57-5 .[1][2]
Table 1: Physicochemical and Identification Data for 2-Bromo-4-hydroxynicotinaldehyde
| Property | Value | Source |
| CAS Number | 1289132-57-5 | [1][2] |
| Molecular Formula | C₆H₄BrNO₂ | [2] |
| Molecular Weight | 202.01 g/mol | [2] |
| IUPAC Name | 2-bromo-4-hydroxypyridine-3-carbaldehyde | N/A |
| SMILES Code | O=CC1=C(Br)N=CC=C1O | [2] |
| InChI Key | FOUSAFVJIDYOBY-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD22547753 | [2] |
| Physical Form | White to yellow powder or crystals | |
| Storage Conditions | Store in a well-ventilated place, keep container tightly closed. Cold-chain transportation may be required. | [1][3] |
Synthesis Methodology: Electrophilic Bromination of 4-Hydroxynicotinaldehyde
The synthesis of 2-Bromo-4-hydroxynicotinaldehyde is not extensively detailed in publicly available literature. However, a logical and scientifically sound approach involves the regioselective electrophilic bromination of a suitable precursor, such as 4-hydroxynicotinaldehyde. The hydroxyl group is a strong activating group that directs electrophiles to the ortho and para positions. In the pyridine ring, the positions ortho to the hydroxyl group are C3 and C5. The C2 position is also activated. The aldehyde at C3 is a deactivating group, which would sterically and electronically disfavor substitution at the adjacent C2 and C4 positions. Therefore, direct bromination of 4-hydroxynicotinaldehyde is expected to be selective.
Rationale for Experimental Design
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Choice of Starting Material: 4-Hydroxynicotinaldehyde is the logical precursor. The electron-donating hydroxyl group at the C4 position activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho to it (C3 and C5).
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Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent. Its reactivity can be modulated by the choice of solvent and temperature.
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Solvent Selection: A non-polar, aprotic solvent like dichloroethane or chloroform is chosen to solubilize the starting material and prevent unwanted side reactions that could occur with protic solvents.[4]
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Temperature Control: The reaction is conducted at low temperatures (e.g., 0°C) to control the exothermicity of the bromination reaction and to minimize the formation of poly-brominated byproducts, thereby enhancing the regioselectivity for the desired mono-brominated product.[4][5]
-
Work-up and Purification: The work-up procedure is designed to quench any unreacted bromine and neutralize the reaction mixture. Purification via recrystallization is a standard and effective method for obtaining the final product with high purity.
Detailed Experimental Protocol
Materials:
-
4-Hydroxynicotinaldehyde
-
Bromine (Br₂)
-
Dichloroethane (DCE) or Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol or an ethanol/water mixture for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxynicotinaldehyde (1.0 eq) in dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Bromination: Prepare a solution of bromine (1.05 eq) in dichloroethane. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. The characteristic red-brown color of bromine should disappear.
-
Neutralization and Extraction: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-4-hydroxynicotinaldehyde.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 2-Bromo-4-hydroxynicotinaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2-Bromo-4-hydroxynicotinaldehyde are not widely published, its structure is highly analogous to other intermediates that are pivotal in modern drug synthesis.[6] Pharmaceutical intermediates are crucial for linking basic chemical research with drug production, influencing the speed, cost, and success of bringing new therapies to market.[] The value of this compound lies in its potential as a versatile building block.
-
Scaffold for Heterocyclic Synthesis: The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and condensations (e.g., Claisen-Schmidt) to form chalcones.[8] The bromo- and hydroxyl- substituents on the pyridine ring provide additional sites for modification, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position.
-
Analogue to Anti-Inflammatory and Anti-Cancer Precursors: Structurally similar compounds like 2-bromo-5-hydroxybenzaldehyde are key intermediates in synthesizing drugs like Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for atopic dermatitis.[6] Other related molecules serve as precursors for inhibitors of proteins involved in cancer cell growth.[6] The presence of the pyridine nucleus in 2-Bromo-4-hydroxynicotinaldehyde suggests its potential utility in developing novel kinase inhibitors or other targeted therapies, as the pyridine ring is a common motif in many FDA-approved drugs.
-
Fragment-Based Drug Design (FBDD): This molecule represents an ideal fragment for FBDD campaigns. Its moderate complexity and multiple points for chemical elaboration allow for the rapid generation of a library of analogues to probe the binding pockets of biological targets.
Logical Pathway for Derivatization
Caption: Potential derivatization pathways for 2-Bromo-4-hydroxynicotinaldehyde.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Bromo-4-hydroxynicotinaldehyde. The available safety data indicates several hazards.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][10]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][10] The compound may require cold-chain transportation and storage at 2-8°C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][9]
Conclusion
2-Bromo-4-hydroxynicotinaldehyde (CAS: 1289132-57-5) is a valuable heterocyclic building block with significant potential for application in drug discovery and organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, enabling the efficient construction of complex molecular architectures. While detailed application data is sparse, its structural relationship to known pharmaceutical intermediates suggests its utility in developing novel therapeutics. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and adherence to the provided safety guidelines is paramount for its handling. This compound represents a key tool for medicinal chemists aiming to expand the chemical space for new drug candidates.
References
- BLD Pharm. 1289132-57-5 | 2-Bromo-4-hydroxynicotinaldehyde.
- Ambeed.com. 1289132-57-5 | 2-Bromo-4-hydroxynicotinaldehyde.
- Fisher Scientific. Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde.
- Thermo Fisher Scientific. Safety Data Sheet for 3-Bromo-4-hydroxybenzaldehyde.
- Fisher Scientific.
- Sigma-Aldrich. 6-Bromo-2-hydroxynicotinaldehyde.
- Pharmaffiliates. The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
- BenchChem.
- BenchChem. Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds.
- BOC Sciences.
- Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
Sources
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